3-Amino-N-(4-methoxy-phenyl)-4-methyl-benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

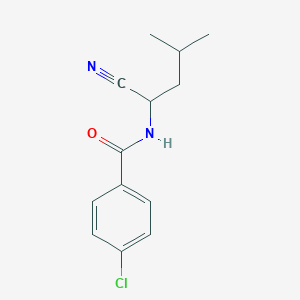

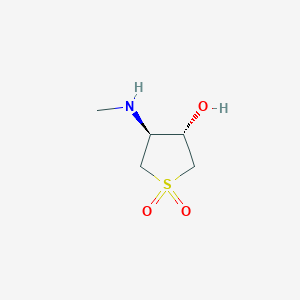

“3-Amino-N-(4-methoxy-phenyl)-4-methyl-benzenesulfonamide” is a chemical compound with the molecular formula C13H14N2O3S and a molecular weight of 278.33 . It is used for research purposes .

Synthesis Analysis

The synthesis of similar compounds involves various methods such as the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Other methods include the use of O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst .Molecular Structure Analysis

The molecular structure of “3-Amino-N-(4-methoxy-phenyl)-4-methyl-benzenesulfonamide” is characterized by the presence of an amine group (NH2), a methoxy group (OCH3), a methyl group (CH3), and a benzenesulfonamide moiety .Chemical Reactions Analysis

The chemical reactions involving similar compounds include the N-heterocyclization of primary amines with diols, the use of O-benzoylhydroxylamines as alkyl nitrene precursors, and the combination of a nickel catalyst and benzaldehyde for C(sp3)-H alkylation and arylation of amides and thioethers .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Amino-N-(4-methoxy-phenyl)-4-methyl-benzenesulfonamide” include a molecular weight of 278.33 and a molecular formula of C13H14N2O3S . The compound is intended for research use only .Scientific Research Applications

Dipeptidyl Peptidase-IV Inhibitors

The compound is structurally similar to 3-amino-N-substituted-4-(substituted phenyl) butanamides, which have been studied for their inhibitory activity against Dipeptidyl Peptidase-IV (DPP-IV). DPP-IV is a key target for the treatment of type 2 diabetes mellitus .

Antibacterial Activity

The compound has shown promising antibacterial activity. For instance, a similar compound, 3-amino-N-(4-methoxyphenyl)-2-quinoxaline carboxamide 1,4-di-N-oxide, exhibited significant inhibitory activity against S. pneumonia .

Antifungal Activity

In addition to its antibacterial properties, the compound also demonstrated antifungal activity. The aforementioned 3-amino-N-(4-methoxyphenyl)-2-quinoxaline carboxamide 1,4-di-N-oxide showed potent inhibitory activity against Aspergillus fumigatus .

Drug Design and Discovery

The compound’s structural features make it a valuable candidate in drug design and discovery. Its structural requirements have been explored using 3D-QSAR and molecular docking approaches, providing valuable insights for the design of potent DPP-IV inhibitors .

Green Chemistry

The compound can be synthesized by adopting green chemistry principles, making its production more environmentally friendly .

Pharmaceutical and Industrial Purposes

The compound is a nitrogen-containing heterocyclic compound, which has many pharmaceutical and industrial applications .

Mechanism of Action

Future Directions

properties

IUPAC Name |

3-amino-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c1-10-3-8-13(9-14(10)15)20(17,18)16-11-4-6-12(19-2)7-5-11/h3-9,16H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJVOHNKYCSZKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-N-(4-methoxy-phenyl)-4-methyl-benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethyl)benzyl)acetamide](/img/structure/B2624140.png)

![N-(2,4-dimethylphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2624150.png)

![N-{[4-(3-cyanophenyl)-1H-imidazol-2-yl]methyl}prop-2-enamide](/img/structure/B2624153.png)

![1-{[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine](/img/structure/B2624154.png)

![N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)(phenyl)methyl]thiophen-2-yl}furan-2-carboxamide](/img/structure/B2624155.png)